Epinastine

概要

説明

エピナスチンは、第2世代の抗ヒスタミン薬およびマスト細胞安定化剤であり、アレルギー性結膜炎の治療に主に使用されます。 ヒスタミンH1受容体に対して高度に選択的であり、血液脳関門を通過しないため、非鎮静作用のある抗ヒスタミン薬です .

作用機序

エピナスチンは、複数のメカニズムを通じて効果を発揮します。

マスト細胞の安定化: マスト細胞の脱顆粒を防ぐことにより、アレルギー反応を制御します.

ヒスタミン受容体拮抗作用: エピナスチンは、H1およびH2受容体に結合し、ヒスタミンが結合するのを防ぎ、かゆみを止めます.

炎症性メディエーターの阻害: 血管からの炎症性化学メディエーターの放出を防ぎ、アレルギー反応の進行を阻止します.

類似の化合物との比較

エピナスチンは、セチリジン、エバстин、フェキソフェナジン、テルフェナジン、ロラタジンなどの他の第2世代の抗ヒスタミン薬と比較されます。 第1世代の抗ヒスタミン薬とは異なり、これらの化合物は血液脳関門を通過しないため、鎮静の危険性を減らします . エピナスチンは、H1受容体に対する高い選択性とH2受容体に対する追加的作用を持つため、同類の薬剤の中でユニークです .

類似の化合物には以下が含まれます。

- セチリジン

- エバстин

- フェキソフェナジン

- テルフェナジン

- ロラタジン

エピナスチンは、マスト細胞の安定化とヒスタミン受容体拮抗作用を組み合わせることで、アレルギー性結膜炎の管理に包括的なアプローチを提供します .

生化学分析

Biochemical Properties

Epinastine functions as a direct H1 receptor antagonist and inhibits the release of histamine from mast cells . It interacts with several biomolecules, including histamine H1 and H2 receptors, alpha-1, alpha-2, and 5-HT2 receptors . By stabilizing mast cells and preventing their degranulation, this compound controls allergic responses and provides lasting protection against itching and inflammation .

Cellular Effects

This compound exerts significant effects on various cell types, particularly those involved in allergic responses. It stabilizes mast cells, preventing their degranulation and subsequent release of histamine and other pro-inflammatory mediators . This action helps to control allergic reactions and reduce symptoms such as itching and inflammation. Additionally, this compound influences cell signaling pathways by blocking histamine binding to its receptors, thereby modulating gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound acts by binding to histamine H1 receptors, thereby preventing histamine from exerting its effects . It also inhibits the release of histamine from mast cells by stabilizing their membranes . Furthermore, this compound prevents the release of pro-inflammatory chemical mediators from blood vessels, halting the progression of allergic responses . These actions collectively contribute to its efficacy in treating allergic conjunctivitis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with a half-life of approximately 12 hours . Studies have shown that this compound maintains its efficacy over extended periods, with no significant degradation observed . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained control of allergic responses without significant adverse effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively controls allergic responses without causing significant toxicity . At higher doses, some adverse effects, such as sedation and gastrointestinal disturbances, have been observed . These findings highlight the importance of dose optimization to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is metabolized primarily in the liver, with cytochrome P450 enzymes, particularly CYP3A4, CYP2D6, and CYP2B6, playing key roles in its metabolism . The compound is poorly metabolized compared to other antihistamines, resulting in a longer duration of action . This compound does not significantly inhibit CYP3A4 activity, reducing the risk of drug-drug interactions .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through passive diffusion . It has a high affinity for histamine receptors, which facilitates its accumulation in target tissues . The compound does not cross the blood-brain barrier, minimizing central nervous system side effects . This compound’s distribution is influenced by factors such as body weight and food intake .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with histamine receptors on the cell membrane . The compound’s activity is not significantly affected by subcellular compartmentalization, allowing it to exert its effects efficiently . This compound does not undergo significant post-translational modifications that would alter its localization or function .

準備方法

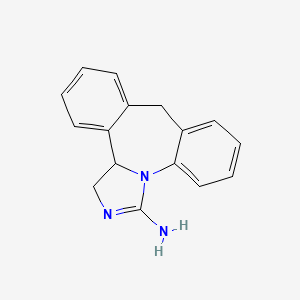

エピナスチンの調製には、いくつかの合成ステップが含まれます。1つの方法には、保護下で6-クロロメチル-11-ジヒドロ-ジベンゾ[b,e]アゼピンをアミノ試薬と反応させて、アミノ保護化合物を生成することが含まれます。続いて、還元および脱保護反応を行い、6-アミノメチル-6,11-ジヒドロ-ジベンゾ[b,e]アゼピンを生成します。 最後に、シアン化臭素による環化を行い、アルカリで中和した後、塩酸と反応させて、エピナスチン塩酸塩を生成します . この方法は、入手しやすい原料、副生成物の量が少なく、製品の純度が高いことから、工業生産に適しています .

化学反応の分析

エピナスチンは、以下を含むさまざまな化学反応を起こします。

酸化: エピナスチンは特定の条件下で酸化を受ける可能性がありますが、詳細な酸化経路は広く文書化されていません。

還元: 還元反応は、特に中間体の変換において、その合成経路の一部です。

置換: 置換反応は、6-クロロメチル-11-ジヒドロ-ジベンゾ[b,e]アゼピンとアミノ試薬の反応など、その合成に関与しています.

これらの反応で使用される一般的な試薬には、トリエチルアミン、ピリジン、メチルアミン、ジメチルアミン、メチル化ナトリウム、エチル化ナトリウム、水酸化ナトリウム、炭酸ナトリウム、水酸化カリウムなどがあります . これらの反応から生成される主な生成物は、最終生成物であるエピナスチン塩酸塩に至る中間体です .

科学的研究の応用

エピナスチンは、いくつかの科学研究における応用があります。

化学: ヒスタミン受容体拮抗薬とそのアレルギー反応に対する影響に関する研究に使用されます。

生物学: エピナスチンは、マスト細胞を安定させ、ヒスタミンの放出を防ぐ役割において研究されています。これはアレルギー反応において重要です.

類似化合物との比較

Epinastine is compared with other second-generation antihistamines such as cetirizine, ebastine, fexofenadine, terfenadine, and loratadine. Unlike first-generation antihistamines, these compounds do not cross the blood-brain barrier, reducing the risk of sedation . This compound’s high selectivity for the H1 receptor and its additional action on H2 receptors make it unique among its peers .

Similar compounds include:

- Cetirizine

- Ebastine

- Fexofenadine

- Terfenadine

- Loratadine

This compound’s combination of mast cell stabilization and histamine receptor antagonism provides a comprehensive approach to managing allergic conjunctivitis .

特性

IUPAC Name |

2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16/h1-8,15H,9-10H2,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWZLSFABNNENI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

108929-04-0 (hydrochloride) | |

| Record name | Epinastine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080012437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048371 | |

| Record name | Epinastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Epinastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.63e-01 g/L | |

| Record name | Epinastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Epinastine has a multiaction effect that inhibits the allergic response in 3 ways: 1. stabilizes mast cells by preventing mast cell degranulation to control the allergic response, 2. prevents histamine binding to both the H1- and H2-receptors to stop itching and provide lasting protection, and 3. prevents the release of proinflammatory chemical mediators from the blood vessel to halt progression of the allergic response. | |

| Record name | Epinastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00751 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

80012-43-7 | |

| Record name | Epinastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80012-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epinastine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080012437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epinastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00751 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Epinastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,13b-Dihydro-1H-dibenz(c,f)imidazo(1,5a)azepin-3-amin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPINASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q13WX941EF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Epinastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

205-208 °C, 205 - 208 °C | |

| Record name | Epinastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00751 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Epinastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

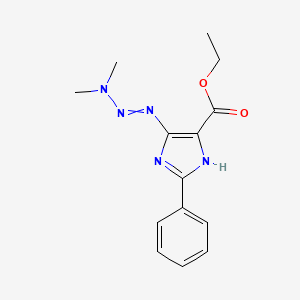

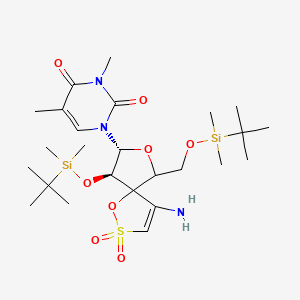

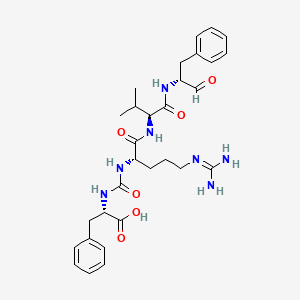

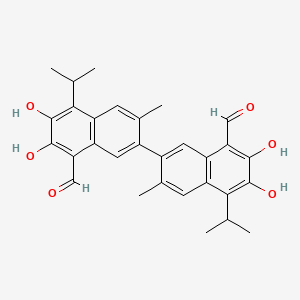

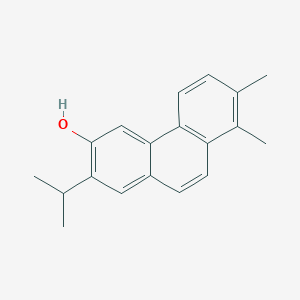

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R,9S,10R)-10-isocyano-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-ene](/img/structure/B1215087.png)

![6,7-Dihydro-5h-dibenzo[a,c][7]annulen-5-one](/img/structure/B1215088.png)

![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B1215089.png)